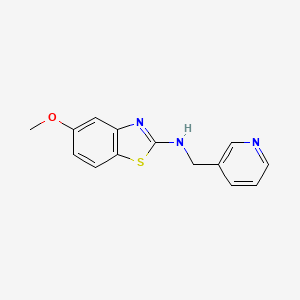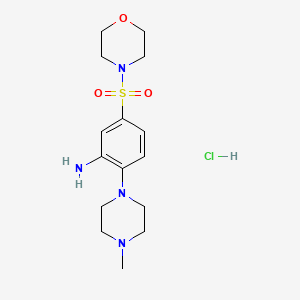
2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride, also known as MMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSA is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Kinase Inhibition
Research has shown that analogues containing 4-methylpiperazine groups have been effective as kinase inhibitors. Specifically, certain compounds demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation, suggesting potential applications in cancer therapy (Boschelli et al., 2001).
2. Antioxidant and Glucosidase Inhibition
Derivatives of benzimidazole containing 4-methylpiperazine have shown significant in vitro antioxidant activities and glucosidase inhibitory potential. These properties may be useful in developing treatments for oxidative stress-related diseases and diabetes (Özil et al., 2018).
3. Anticancer Agents
Certain 2-anilinoquinoline compounds with a 4-methylpiperazin-1-yl group have been identified as potential anticancer agents. They have shown broad-spectrum antiproliferative activities against various cancer cell lines, indicating their potential in cancer treatment (El-Damasy et al., 2016).
4. Metal Complexes and Catalysis
Studies have synthesized and characterized metal complexes involving 4-methylpiperazin-1-yl groups. These complexes can have applications in catalysis and material science (Ayeni & Egharevba, 2015).
5. Antimicrobial Activity
Compounds containing 4-methylpiperazin-1-yl groups have been synthesized and evaluated for their antimicrobial properties. Some have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Subhash & Bhaskar, 2020).
6. Anticonvulsant Properties
Hybrid molecules combining elements of known antiepileptic drugs with 4-methylpiperazin-1-yl groups have been studied for their anticonvulsant activities. Some of these compounds showed promising results in preclinical seizure models (Kamiński et al., 2015).
7. Enzyme Inhibition
Isatin Mannich bases incorporating 4-methylpiperazin-1-yl groups have been studied for their inhibitory effects on enzymes like carbonic anhydrase and cholinesterases. These findings suggest potential applications in neurodegenerative disease treatment (Ozmen Ozgun et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S.ClH/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19;/h2-3,12H,4-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZKCKCORNVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-5-(morpholin-4-ylsulfonyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



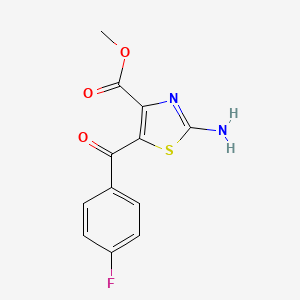
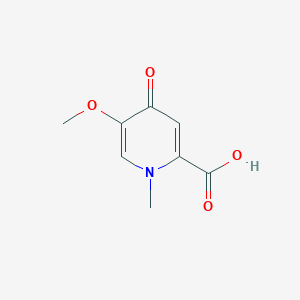
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)
![Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate](/img/structure/B1416641.png)
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416646.png)
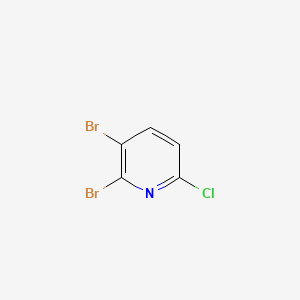
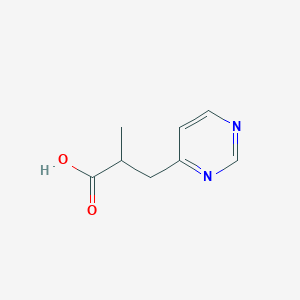
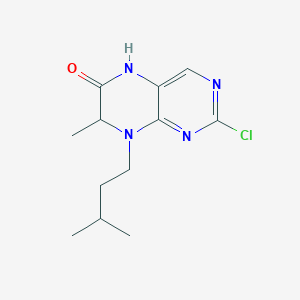
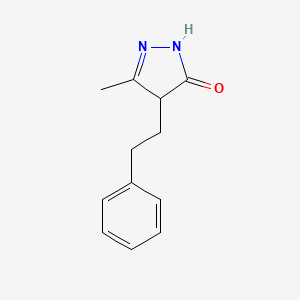
![1-[(5-Phenylthien-2-yl)methyl]piperazine](/img/structure/B1416652.png)
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
